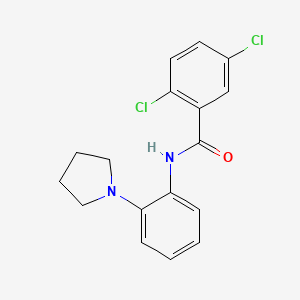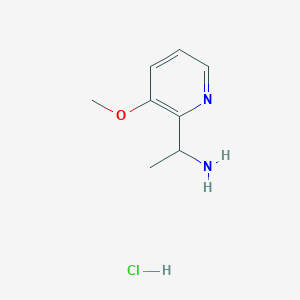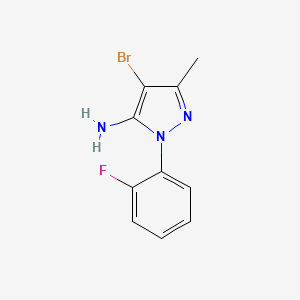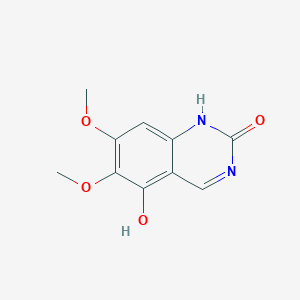
6,7-Dimethoxy-1H-quinazoline-2,4-dione; 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-6,7-dimethoxyquinazoline is a quinazoline derivative with the molecular formula C10H10N2O4. This compound is known for its unique chemical structure, which includes two hydroxyl groups and two methoxy groups attached to the quinazoline core. Quinazoline derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6,7-dimethoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dihydroxybenzoic acid with dimethoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of 2,5-Dihydroxy-6,7-dimethoxyquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2,5-Dihydroxy-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Quinones
Reduction: Dihydroquinazolines
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
2,5-Dihydroxy-6,7-dimethoxyquinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 2,5-Dihydroxy-6,7-dimethoxyquinazoline involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
相似化合物的比较
2,5-Dihydroxy-6,7-dimethoxyquinazoline can be compared with other quinazoline derivatives such as:
6,7-Dimethoxyquinazoline: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,4-Dihydroxyquinazoline: Lacks the methoxy groups, which can affect its solubility and biological activity.
2,4-Diamino-6,7-dimethoxyquinoline: Contains amino groups instead of hydroxyl groups, leading to different biological activities.
The presence of both hydroxyl and methoxy groups in 2,5-Dihydroxy-6,7-dimethoxyquinazoline makes it unique and versatile for various applications in research and industry .
属性
分子式 |
C10H10N2O4 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC 名称 |
5-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-6-5(4-11-10(14)12-6)8(13)9(7)16-2/h3-4,13H,1-2H3,(H,11,12,14) |
InChI 键 |
WXKQMZLLZZVPHM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C=NC(=O)NC2=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


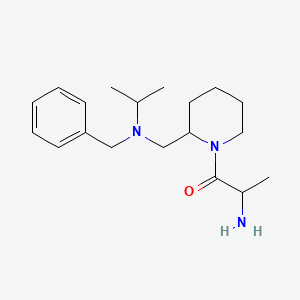
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
![2-[(2S)-2-[(8R,10R,14R)-3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14795227.png)
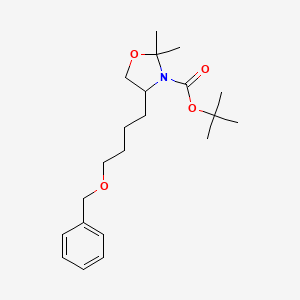
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B14795235.png)
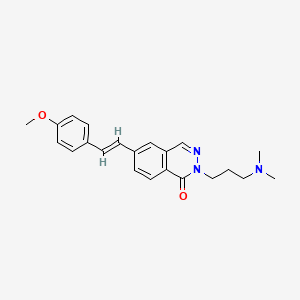
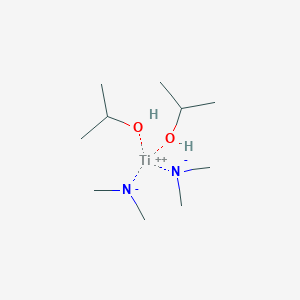
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan](/img/structure/B14795246.png)
![(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxy-pyrrolidin-3-ol](/img/structure/B14795254.png)
